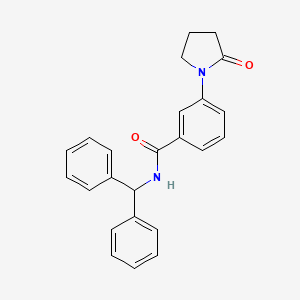
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide is a compound that features a benzhydryl group, a pyrrolidinone ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethane and an appropriate catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing reaction times and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or benzhydryl ketone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Benzhydryl alcohol, benzhydryl ketone.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Halogenated aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance the compound’s ability to cross biological membranes, while the pyrrolidinone ring can interact with active sites in proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzhydrylbenzamide: Lacks the pyrrolidinone ring, making it less versatile in biological interactions.
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)propanoate: Similar structure but with a propanoate group instead of a benzamide moiety.
Uniqueness
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-22-15-8-16-26(22)21-14-7-13-20(17-21)24(28)25-23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-14,17,23H,8,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYABNUSDQULAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Chloro-3-fluorophenyl)methylamino]-2-fluorobenzamide](/img/structure/B7672033.png)
![1-[(2-Fluorophenyl)methyl]-3-(thiadiazol-5-yl)urea](/img/structure/B7672042.png)
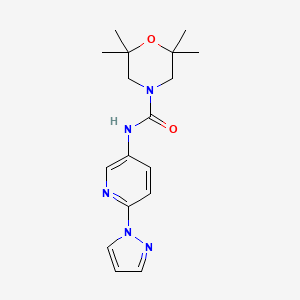
![4-(methoxymethyl)-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7672072.png)
![N-[4-(diethylaminomethyl)phenyl]furan-3-carboxamide](/img/structure/B7672079.png)
![[3-(Methoxymethyl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7672086.png)
![(2S)-N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7672087.png)
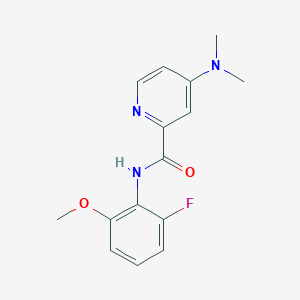
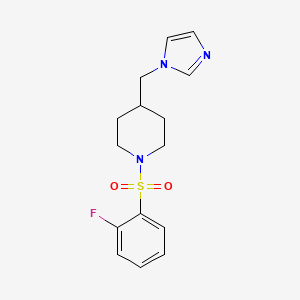
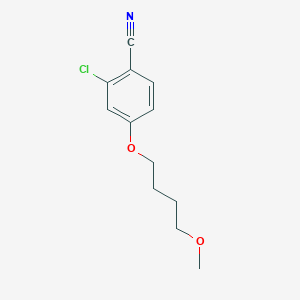
![1-(2,3-Dihydroindol-1-yl)-2-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7672110.png)
![3-(Methoxymethyl)-5-[[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7672124.png)
![4-[4-[(1-Ethylpyrazol-4-yl)methyl]piperazin-1-yl]-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7672129.png)
![1-[[4-(Difluoromethyl)-1-(2-methylpropyl)pyrazole-3-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7672131.png)
